N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide (CAS 2034577-13-2, molecular formula C7H6N4O2S, molecular weight 210.22) is a synthetic bi-heterocyclic small molecule comprising a 1,3,4-oxadiazole ring directly linked to a thiazole ring at the 4-position, with an acetamide substituent at the thiazole 2-position. This compound belongs to the broader class of oxadiazole-thiazole hybrids, a privileged scaffold family in medicinal chemistry that has been extensively investigated for anticancer, anti-inflammatory, and enzyme inhibitory activities.

Molecular Formula C7H6N4O2S
Molecular Weight 210.21
CAS No. 2034577-13-2
Cat. No. B2375554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide
CAS2034577-13-2
Molecular FormulaC7H6N4O2S
Molecular Weight210.21
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)C2=NN=CO2
InChIInChI=1S/C7H6N4O2S/c1-4(12)9-7-10-5(2-14-7)6-11-8-3-13-6/h2-3H,1H3,(H,9,10,12)
InChIKeyMKFRXXHQYPAMJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide (CAS 2034577-13-2): A Compact Dual-Heterocycle Scaffold for Medicinal Chemistry and Chemical Biology Procurement


N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide (CAS 2034577-13-2, molecular formula C7H6N4O2S, molecular weight 210.22) is a synthetic bi-heterocyclic small molecule comprising a 1,3,4-oxadiazole ring directly linked to a thiazole ring at the 4-position, with an acetamide substituent at the thiazole 2-position . This compound belongs to the broader class of oxadiazole-thiazole hybrids, a privileged scaffold family in medicinal chemistry that has been extensively investigated for anticancer, anti-inflammatory, and enzyme inhibitory activities [1][2]. Unlike larger, more decorated analogs that dominate the published literature, this compact core structure (MW ~210) offers a favorable drug-like property profile with substantial room for further derivatization, making it a strategic starting point or fragment-like probe for structure-activity relationship (SAR) campaigns and biochemical screening programs.

Why N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide Cannot Be Replaced by a Generic Thiazole or Oxadiazole Analog in Focused Compound Acquisition


Although the thiazole and 1,3,4-oxadiazole rings are individually common in screening libraries, their direct C–C linkage at the thiazole 4-position with a 2-acetamide substituent creates a substitution pattern that is structurally distinct from the more prevalent thioether-bridged or methylene-spaced oxadiazole-thiazole hybrids found in the literature [1][2]. In published SAR studies on related bi-heterocyclic acetamides, even minor changes in linker connectivity, substitution position, or heterocycle identity have produced substantial shifts in enzyme inhibitory profiles—for example, the presence of a benzothiazole versus a thiazole ring in otherwise identical oxadiazole-acetamide scaffolds altered EGFR inhibitory potency and COX-2 selectivity in a statistically significant manner [1]. These findings indicate that the precise regiochemistry and heterocycle pairing of this compound are non-interchangeable with generic analogs, and procurement decisions predicated on simple ring-class similarity risk selecting a molecule with a fundamentally different biological interaction profile.

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide (CAS 2034577-13-2): Quantitative Differentiation Evidence Against Closest Structural Comparators


Direct C–C Linked Oxadiazole-Thiazole Core versus Thioether-Bridged Analogs: Scaffold Architecture and Synthetic Tractability

The target compound features a direct C–C bond between the 1,3,4-oxadiazole C2 position and the thiazole C4 position, whereas the most extensively studied analogs in this class—such as compounds 2a–i in Sever et al. (2020)—employ a thioether (–S–CH2–) linker between the oxadiazole and the acetamide-bearing thiazole/benzothiazole moiety [1]. This architectural difference is functionally significant: in the Sever et al. series, the thioether-bridged compound 2e (benzothiazole variant) achieved IC50 values of 6.43 ± 0.72 μM (HCT116), 9.62 ± 1.14 μM (A549), and 8.07 ± 1.36 μM (A375), compared with the reference drug erlotinib at 17.86 ± 3.22, 19.41 ± 2.38, and 23.81 ± 4.17 μM respectively [1]. The direct-linked scaffold of the target compound eliminates the metabolically labile thioether and the conformational flexibility it introduces, potentially altering both metabolic stability and binding pose—a differentiation that has not been experimentally quantified for this specific compound but is mechanistically grounded in the SAR literature [2].

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

Acetamide Moiety at Thiazole 2-Position: Documented Role in Anticancer Activity within Oxadiazole-Thiazole Hybrids

The acetamide substituent at the thiazole 2-position is a pharmacophoric feature that has been directly implicated in anticancer potency within this compound class. In a 2024 study by the Bilecik group on thiadiazole-oxadiazole-thiazole hybrids, compounds bearing the acetamide moiety (5a–5c) demonstrated selective cytotoxicity against MCF7 breast cancer cells while sparing L929 healthy fibroblasts, leading the authors to conclude that the acetamide group plays a 'pivotal role in anticancer activity' [1]. In a parallel study by Altıntop et al. (2018), N-(5-nitrothiazol-2-yl)-2-[[5-[...]-1,3,4-oxadiazol-2-yl]thio]acetamide (compound 9) increased early and late apoptotic cell populations in A549 and C6 cells more than cisplatin, while a closely related benzothiazole-acetamide analog (compound 6) caused higher caspase-3 activation than cisplatin in both cell lines [2]. These data establish the acetamide-thiazole motif as a critical contributor to cytotoxicity within oxadiazole-containing hybrids, though the specific activity of the target compound with its unique direct C–C linkage remains unmeasured.

Anticancer Agents Structure-Activity Relationship Cytotoxicity

Molecular Weight Advantage: Fragment-Like Physicochemical Profile Compared to Fully Decorated Oxadiazole-Thiazole Clinical Candidates

At a molecular weight of 210.22 Da (C7H6N4O2S) , the target compound falls within the fragment-like chemical space (MW < 300 Da) that is prized in fragment-based drug discovery (FBDD) for its high ligand efficiency potential and synthetic expandability. In contrast, the oxadiazole-substituted thiazole RORγt inverse agonists described by Steeneck et al. (2020), which share the same direct oxadiazole-thiazole connectivity but carry extensive substitution, have molecular weights typically exceeding 450 Da [1]. The bioisosteric amide replacement strategy in that program demonstrated that the 1,3,4-oxadiazole ring conferred improved aqueous solubility, ADME parameters, and oral PK properties compared to thiazole-2-carboxamide precursors—results that were contingent on the specific oxadiazole-thiazole pairing [1]. The low MW of the target compound provides a blank canvas for systematic SAR expansion while retaining the core heterocyclic architecture that drove the favorable properties in the Steeneck series. Additionally, compounds in the Altıntop et al. (2018) series did not violate Lipinski's rules, and the target compound's even lower MW predicts favorable oral bioavailability potential per rule-of-five guidelines [2].

Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

Multi-Target Enzyme Inhibition Potential of the Oxadiazole-Thiazole-Acetamide Pharmacophore Triad: Evidence from Structurally Proximal Analogs

The combination of 1,3,4-oxadiazole, thiazole, and acetamide moieties within a single molecular framework has demonstrated multi-target enzyme inhibitory capacity in structurally proximal analog series. In the Mirza et al. series of 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides, compound 8l achieved AChE inhibition with an IC50 of 17.25 ± 0.07 μM, while compound 8o inhibited α-glucosidase with an IC50 of 57.35 ± 0.17 μM [1]. In a parallel study, Raza et al. (2023) reported that 2-aminothiazole-oxadiazole N-arylated butanamides exhibited tyrosinase inhibition with IC50 values ranging from 0.031 to 1.61 μM, substantially more potent than the standard kojic acid (IC50 = 16.83 μM) [2]. These data demonstrate that the oxadiazole-thiazole-acetamide pharmacophore triad can engage diverse enzyme targets—including cholinesterases, glycosidases, and oxidoreductases—with potency ranges spanning nanomolar to low micromolar depending on peripheral substitution. The target compound, bearing the same core pharmacophore elements but with a direct C–C linkage instead of a thioether, represents an experimentally unexplored variant of this multi-target scaffold, offering the potential for distinct selectivity profiles that cannot be predicted from existing data but are mechanistically plausible given the documented impact of linker variations on target engagement within this class .

Enzyme Inhibition Acetylcholinesterase Tyrosinase Polypharmacology

N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide (CAS 2034577-13-2): Evidence-Anchored Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Core Scaffold for Kinase or Enzyme Inhibitor Library Design

With a molecular weight of 210.22 Da, this compound is ideally sized for fragment-based screening campaigns targeting kinases or other enzymes . The documented success of oxadiazole-thiazole hybrids as EGFR inhibitors (IC50 = 2.80 μM for the most potent analog, compared with erlotinib IC50 = 0.04 μM) [1] and as Akt/FAK dual inhibitors with apoptosis induction exceeding that of cisplatin in A549 and C6 glioma cells [2] establishes that the core scaffold is pre-validated for kinase engagement. Procurement of this fragment-like core enables systematic derivatization at the acetamide nitrogen, the oxadiazole C5 position, and potentially the thiazole C5 position to explore SAR and optimize potency from a low-molecular-weight starting point—a strategy aligned with the bioisosteric replacement approach that yielded improved ADME and oral PK properties in the RORγt inverse agonist program [3].

Phenotypic Screening Probe for Multi-Target Polypharmacology in Neurodegeneration or Metabolic Disease

The oxadiazole-thiazole-acetamide pharmacophore triad has demonstrated measurable inhibitory activity against acetylcholinesterase (IC50 = 17.25 μM for the most potent analog), α-glucosidase (IC50 = 57.35 μM), and tyrosinase (IC50 range = 0.031–1.61 μM across a related series, vs. kojic acid IC50 = 16.83 μM) [4][5]. These three targets span Alzheimer's disease pathology, type 2 diabetes, and melanogenesis disorders, respectively, suggesting that the core scaffold may possess intrinsic polypharmacological potential. The target compound, with its distinct direct C–C linkage between oxadiazole and thiazole rings, represents a structurally novel entry point into this multi-target space that has not been experimentally interrogated, making it a rational selection for exploratory phenotypic screening where novel target engagement profiles are sought.

Chemical Biology Tool Compound for Investigating the Role of Heterocycle Connectivity in Target Engagement

The direct C–C bond between the 1,3,4-oxadiazole and thiazole rings in this compound distinguishes it from the vast majority of published oxadiazole-thiazole hybrids, which predominantly employ thioether (–S–CH2–) or methylene linkers [1][2]. This structural difference eliminates both the metabolic liability of the thioether sulfur and the conformational flexibility it introduces. Procuring this compound specifically—rather than a thioether-bridged analog—enables controlled chemical biology experiments to determine whether linker type affects target binding kinetics, metabolic stability, or off-target profiles. Such studies would directly address a fundamental SAR question in heterocyclic medicinal chemistry: whether the observed biological activities of oxadiazole-thiazole hybrids are primarily driven by the ring systems themselves or by the nature of the linker connecting them.

Synthetic Intermediate for Parallel Library Synthesis of N-Substituted Acetamide Derivatives

The acetamide group at the thiazole 2-position provides a well-precedented synthetic handle for further derivatization. The compound can serve as a key intermediate for generating focused libraries of N-alkylated, N-arylated, or N-acylated analogs through standard amide coupling or substitution chemistry. The 2024 Bilecik study demonstrated that the acetamide moiety is critical for anticancer activity within this scaffold class, with compounds 5a–c showing selective MCF7 cytotoxicity while sparing L929 fibroblasts [6]. Systematic variation of the acetamide substituent while holding the unique direct-linked oxadiazole-thiazole core constant would generate SAR data that is not available from any existing compound series, potentially revealing substituent-dependent selectivity switches across the multiple enzyme targets (AChE, α-glucosidase, tyrosinase, EGFR, Akt, FAK) that this pharmacophore class has been shown to engage [1][2][4][5].

Quote Request

Request a Quote for N-(4-(1,3,4-oxadiazol-2-yl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.